5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
Overview
Description
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one is a heterocyclic compound that features a fused ring system consisting of a thieno ring and a pyridinone ring
Scientific Research Applications
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives has been studied, particularly in the context of their biological activity . For instance, a compound known as SCR2682, which contains a “this compound” moiety, has been found to selectively and potently activate neuronal Kv7 channels, which play a crucial role in controlling neuronal excitability .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thieno[2,3-c]pyridine derivatives, which are subjected to cyclization reactions using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno or pyridinone rings using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA)
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-one: A closely related compound with similar structural features but different ring fusion.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another related compound with a fully saturated ring system.
Uniqueness
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one is unique due to its specific ring fusion and the presence of both thieno and pyridinone rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h2,4H,1,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPWXKFFXAOFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618358 | |
Record name | 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14470-51-0 | |
Record name | 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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